4-pentylsulfonylbenzoic Acid
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Overview
Description
4-Pentylsulfonylbenzoic acid is an organic compound characterized by a benzoic acid core substituted with a pentylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of benzoic acid with chlorosulfonic acid to form benzenesulfonyl chloride, which is then reacted with pentyl alcohol under basic conditions to yield 4-pentylsulfonylbenzoic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Pentylsulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding sulfonyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonyl derivatives.
Substitution: Formation of nitro, bromo, or chloro derivatives of this compound.
Scientific Research Applications
4-Pentylsulfonylbenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-pentylsulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the induction of apoptosis in fungal cells through the generation of reactive oxygen species (ROS) and disruption of cellular membranes . The compound’s ability to act as a fluorescent probe is due to its photophysical properties, which allow it to emit fluorescence upon excitation .
Comparison with Similar Compounds
4-Formylbenzoic Acid: Used as a building block in pharmaceuticals and polymers.
Benzenesulfonic Acid: Commonly used in detergents and as a catalyst in organic synthesis.
4-Phenoxybenzoic Acid: Utilized in the synthesis of dyes and as an intermediate in organic reactions.
Uniqueness: 4-Pentylsulfonylbenzoic acid stands out due to its unique combination of a pentyl group and a sulfonyl group attached to a benzoic acid core. This structure imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
32910-75-1 |
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Molecular Formula |
C12H16O4S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-pentylsulfonylbenzoic acid |
InChI |
InChI=1S/C12H16O4S/c1-2-3-4-9-17(15,16)11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) |
InChI Key |
PONXTRASYKQAIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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